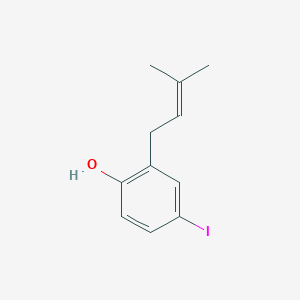

4-Iodo-2-(3-methylbut-2-en-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATHVBOBDPRFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)I)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590205 | |

| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151071-03-3 | |

| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 2 3 Methylbut 2 En 1 Yl Phenol and Structural Analogues

Direct Iodination Strategies for Phenolic Scaffolds

The introduction of an iodine atom onto a phenol (B47542) ring is a key step in the synthesis of iodo-phenolic compounds. The high activation of the phenolic ring by the hydroxyl group makes it highly susceptible to electrophilic aromatic substitution, though controlling the regioselectivity (ortho vs. para) can be a challenge.

Electrophilic Aromatic Iodination Approaches in Phenol Functionalization

Electrophilic aromatic iodination (SEAr) is a fundamental method for functionalizing phenols. Due to the relatively low reactivity of molecular iodine (I2) compared to other halogens, various activating agents and more potent iodine sources are often employed. chemistrysteps.comcommonorganicchemistry.com Phenols are highly activated substrates and can undergo iodination even with less reactive electrophiles. commonorganicchemistry.com

Common reagents for the iodination of activated aromatic compounds like phenols include N-iodosuccinimide (NIS). chemistrysteps.com The reaction of phenols with NIS can lead to a mixture of mono-, di-, and even tri-iodinated products due to the strong activating nature of the hydroxyl group. libretexts.org Iodine monochloride (ICl) is a more potent iodinating agent than molecular iodine and is effective for these transformations. chemistrysteps.comlibretexts.org The choice of reagent and reaction conditions is crucial for controlling the extent and position of iodination. For instance, iodination of phenol with different reagents can yield varying ratios of ortho and para isomers.

A recently developed rapid and specific iodination reagent, N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, has shown high efficiency in the tri-iodination of phenols, achieving yields of 95–99% under mild conditions. mdpi.com

| Phenolic Substrate | Iodination Reagent/System | Conditions | Product(s) | Yield (%) |

| Phenol | I2 / NaNO2 | Room Temperature | 4-Iodophenol | 95% |

| 3,5-Dimethylphenol | N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | Room Temperature, 10 min, CH2Cl2 | 2,4,6-Triiodo-3,5-dimethylphenol | 99% |

| Phenol | Iodine Monochloride (ICl) | Not specified | 2-Iodophenol, 4-Iodophenol | Not specified |

| Phenol | N-Iodosuccinimide (NIS) | Not specified | Mono-, di-, and tri-iodinated phenols | Not specified |

Environmentally Benign Protocols for Regioselective Ortho-Iodination of Activated Phenols

Modern synthetic chemistry emphasizes the development of "green" methodologies that minimize hazardous waste and utilize environmentally friendly reagents and solvents. For the iodination of phenols, several protocols have been developed that align with these principles.

One such approach utilizes a combination of molecular iodine and sodium nitrite (NaNO2) at room temperature, which regioselectively forms iodinated phenols in high yields without the need for a strong Lewis acid catalyst. elsevierpure.com Another green method involves the aerobic oxyiodination of phenols catalyzed by copper(II) nitrate (B79036) in water, using molecular oxygen as the ultimate oxidant. This system demonstrates high activity and remarkable selectivity for the para-iodination of various phenols. researchgate.net

The use of reusable solid acid catalysts, such as sulphated ceria-zirconia, also presents an environmentally benign pathway for the selective monoiodination of aromatic compounds under mild conditions, providing moderate to good yields and favoring para/ortho substitution. researchgate.net These methods offer advantages in terms of reduced toxicity, easier workup procedures, and often, the ability to recycle the catalyst.

| Phenolic Substrate | Reagent/Catalyst System | Solvent | Key Feature | Product |

| Various Phenols | I2 / NaNO2 | Not specified | Ecofriendly, Room temperature | Regioselective iodophenols |

| Various Phenols | Cu(NO3)2 / I2 / O2 | Water | Green solvent, Aerobic oxidation | para-Iodophenols |

| Aromatic Compounds | Sulphated Ceria-Zirconia | Not specified | Reusable catalyst | Mono-iodinated arenes |

Enzymatic Iodination via Laccase Catalysis for Phenolic Compounds

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Laccases, a class of multi-copper oxidoreductase enzymes, have been successfully employed for the iodination of phenolic compounds. nih.govresearchgate.net These enzymes catalyze the oxidation of iodide (from a salt like KI) to a reactive iodine species using molecular oxygen from the air as the oxidant, with water being the only byproduct. nih.govnih.gov This process represents a key example of green chemistry, as it operates under mild conditions (ambient temperature and pressure, aqueous solutions) and uses a non-hazardous iodide source. nih.gov

The laccase from the fungus Trametes versicolor is commonly used for these transformations. mdpi.com The reaction mechanism likely involves the laccase-catalyzed oxidation of iodide to iodine (I2), which then acts as an electrophile to iodinate the electron-rich phenolic ring. nih.gov The efficiency of the reaction can often be enhanced by the addition of redox mediators, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which can increase the yield of the iodinated product significantly. researchgate.net

This enzymatic method has been applied to a range of p-substituted phenolic substrates, including vanillin and its derivatives, delivering iodinated products with high efficiency and chemoselectivity, often suppressing the oxidative dimerization that can be a side reaction in laccase-mediated processes. nih.govresearchgate.net

| Phenolic Substrate | Enzyme System | Key Conditions | Product | Yield |

| p-Hydroxyarylcarbonyls | Laccase / KI / O2 | pH 5, aq. buffer | Ortho-iodinated products | Up to 93% |

| Vanillin | Laccase / KI | pH 5, aq. buffer | Iodovanillin | - |

| Vanillin | Laccase / KI / ABTS (mediator) | pH 5, aq. buffer | Iodovanillin | 50% increase with mediator |

| Ethyl vanillin | Laccase / KI / ABTS (mediator) | 1 L scale, aerated | Iodo-ethyl vanillin | 94% purity |

Prenylation Methodologies for Phenolic Architectures

The introduction of a prenyl group (3-methylbut-2-en-1-yl) onto a phenolic ring is a common transformation in the synthesis of many natural products. The most prevalent strategies for achieving ortho-prenylation are phenoxide C-alkylation and the Claisen rearrangement.

Phenoxide Ortho-C-Alkylation Reactions for Selective Prenyl Installation

The direct C-alkylation of phenols is a straightforward approach to installing a prenyl group. This method involves the deprotonation of the phenol with a base to form a phenoxide ion. The resulting phenoxide, which has nucleophilic character on both the oxygen and the ortho/para carbon atoms (resembling an enolate), is then reacted with an electrophilic prenyl source, typically prenyl bromide. nih.gov

While O-alkylation to form a prenyl ether is a possible competing pathway, reaction conditions can be optimized to favor C-alkylation, particularly at the ortho position. However, this method often suffers from moderate yields, typically in the range of 30-50%, due to competing side reactions such as para-prenylation, bis-prenylation, and the aforementioned O-prenylation. nih.gov The reaction is most synthetically useful when the para position of the phenol is already blocked, which directs the incoming prenyl group exclusively to the ortho positions.

Claisen Rearrangement Approaches in the Synthesis of Allyl Phenols

The Claisen rearrangement is a powerful and widely used pericyclic reaction for the synthesis of ortho-allyl and ortho-prenyl phenols. organic-chemistry.orglibretexts.org The classic reaction involves the thermal researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl ether. libretexts.org For the synthesis of a prenylated phenol, the corresponding prenyl aryl ether is required as the precursor. This ether is typically synthesized via a Williamson ether synthesis, where a phenoxide is reacted with a prenyl halide.

Upon heating, typically at temperatures above 180 °C, the prenyl aryl ether undergoes a concerted rearrangement through a six-membered, cyclic transition state. nih.govlibretexts.org This process forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable aromatic ortho-prenylphenol. libretexts.org A key feature of this intramolecular reaction is its high regioselectivity for the ortho position. If both ortho positions are blocked, the prenyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org

The Claisen rearrangement is a mild process that tolerates a variety of substitution patterns on the aromatic ring. nih.gov However, the initial formation of the required prenyl aryl ether can sometimes be challenging, and in cases of dihydroxylated phenols, selective protection of one hydroxyl group may be necessary before etherification. nih.gov

| Precursor | Reaction Type | Conditions | Product |

| Allyl Phenyl Ether | Thermal Claisen Rearrangement | Heat (>180-250 °C) | o-Allylphenol |

| Reverse Prenyl Aryl Ether | Thermal Claisen Rearrangement | Heat (130 °C) | Ortho-prenylated phenol |

| Illicinole (Allyl Phenyl Ether) | Lewis Acid-mediated Claisen Rearrangement | MABR, -78 °C | (-)-Illicinone A (para-product) |

Palladium-Catalyzed Regioselective Prenylation of Phenols

Palladium catalysis offers a powerful tool for the regioselective prenylation of phenols, a key step in the synthesis of the target molecule. One indirect, yet effective, palladium-catalyzed method involves a three-step sequence starting from iodophenols. researchgate.net This process begins with the coupling of an iodophenol with 2-methyl-3-butyn-2-ol, followed by catalytic hydrogenation and subsequent dehydration to yield the desired prenylphenol. researchgate.net

A more direct approach involves the palladium-catalyzed cross-coupling between aryl halides and a prenylating agent. The use of N-heterocyclic carbene (NHC)-based palladium complexes has shown excellent performance in the coupling of aryl halides with prenyl boronate or zinc pivalate. Another direct method is the palladium-assisted allylic C-H activation of a prenyl-containing compound, such as 2-methyl-2-butene, which forms a π-prenyl-Pd complex that can then react with the phenol.

The choice of ligands and reaction conditions is crucial for controlling the regioselectivity of the prenylation, directing the prenyl group to the desired position on the phenolic ring. While these methods are generally applicable, the specific application to 4-iodophenol to achieve the ortho-prenylation required for the target compound would necessitate careful optimization of the catalytic system.

Magnesium Dicarboxylate Promoted Prenylation of Phenolic Substrates

The use of magnesium dicarboxylates to promote the prenylation of phenolic substrates presents a valuable alternative to transition metal catalysis. researchgate.netrsc.org This method has been shown to be effective for a range of phenolic compounds. An important finding is that the regioselectivity of the prenylation is highly dependent on the solvent used. researchgate.netrsc.org

For instance, when N,N-dimethylformamide (DMF) is used as the solvent, the reaction tends to favor the formation of the ortho-prenylated product. researchgate.netrsc.org Conversely, using acetonitrile (B52724) (MeCN) as the solvent primarily yields the para-prenylated product. researchgate.netrsc.org This solvent-dependent regioselectivity provides a strategic advantage for the synthesis of specifically substituted phenols.

Furthermore, the electronic nature of the substituents on the phenolic ring influences the reaction outcome. Phenolic substrates bearing electron-donating groups generally provide better yields than those with electron-withdrawing groups. researchgate.netrsc.org For the synthesis of 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol, starting from 4-iodophenol, the use of a magnesium dicarboxylate promoter in DMF would be the logical choice to achieve the desired ortho-prenylation.

| Solvent | Major Product |

| N,N-Dimethylformamide (DMF) | Ortho-prenylated phenol |

| Acetonitrile (MeCN) | Para-prenylated phenol |

Rhodium-Catalyzed Reactions of Diazoquinones with Allylboronates for Allylphenol Synthesis

While not a direct prenylation, the rhodium-catalyzed reaction of diazoquinones with allylboronates provides an efficient route to allylphenols, which are structural analogues of prenylphenols. rsc.org This methodology offers a pathway to a variety of substituted allylphenols, including ortho- and para-allylphenols, in moderate to high yields under mild conditions. rsc.org

The proposed mechanism for this transformation involves a cyclopropanation/ring opening/aromatization pathway. rsc.org Initially, the rhodium catalyst reacts with the diazoquinone to form a rhodium-carbene intermediate. This intermediate then reacts with the allylboronate to form a cyclopropane ring. Subsequent ring opening and aromatization lead to the final allylphenol product. The versatility of this reaction allows for the synthesis of a range of allylphenols that can be further modified if necessary.

This method is particularly useful for creating a library of structural analogues of this compound where the prenyl group is replaced by an allyl group. The starting diazoquinones can be synthesized from the corresponding phenols, allowing for the introduction of various substituents on the aromatic ring.

Convergent Synthetic Routes to the this compound Core

Sequential Iodination and Prenylation Strategies

A logical and straightforward approach to the synthesis of this compound is the sequential introduction of the iodo and prenyl groups onto a phenol starting material. The order of these steps can be crucial and may depend on the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions.

One possible route would involve the initial iodination of phenol at the para-position to form 4-iodophenol. This can be achieved using various iodinating agents. Subsequently, the ortho-prenylation of 4-iodophenol would yield the target molecule. The magnesium dicarboxylate promoted prenylation in DMF, as discussed earlier, would be a suitable method for this step due to its preference for ortho-alkylation. researchgate.netrsc.org

Alternatively, one could consider starting with ortho-prenylphenol and then performing an electrophilic iodination. The hydroxyl and prenyl groups are both ortho-, para-directing, which might lead to a mixture of products. Therefore, controlling the regioselectivity of the iodination step would be critical. A sequential C-H iodination followed by a palladium-catalyzed C-H coupling is a modern approach that could be adapted for such a transformation.

Alternative Chemical Routes for the Construction of the Phenolic Framework

In some cases, it may be advantageous to construct the substituted phenolic framework through alternative routes rather than starting from phenol itself. These methods can offer better control over the substitution pattern.

One such method involves the ipso-hydroxylation of arylboronic acids. nih.gov This approach allows for the synthesis of a wide range of substituted phenols in good to excellent yields. For the synthesis of the target compound, one could envision preparing a 4-iodo-2-prenylphenylboronic acid and then converting it to the corresponding phenol in the final step.

Another innovative approach is the synthesis of highly substituted phenols from hydroxypyrones and nitroalkenes. oregonstate.edu This method provides complete regiochemical control and can be used to generate a variety of substitution patterns on the phenolic ring. oregonstate.edu The resulting highly substituted phenol could then be further functionalized to introduce the iodo and prenyl groups if they are not already present in the initial building blocks.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is important for structure-activity relationship studies in various biological contexts. These modifications can involve changes to the prenyl side chain, the position or nature of the halogen, and the presence of other substituents on the aromatic ring.

The palladium-catalyzed methods discussed earlier are highly versatile and can be used to introduce other isoprenoid chains, such as geranyl or farnesyl groups, by using the appropriate starting materials. researchgate.net Similarly, the magnesium dicarboxylate promoted alkylation is not limited to prenyl groups and could potentially be used to introduce other alkyl chains.

The iodo group at the 4-position can be replaced with other halogens through appropriate synthetic routes. Furthermore, the iodo group serves as a versatile handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or other functional groups at this position. The synthesis of various estradiol analogues, for example, demonstrates the broad applicability of such derivatization strategies. nih.gov

Preparation of Functionalized Esters and Ethers for Medicinal Chemistry Research

The phenolic hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of various esters and ethers. These modifications are often employed in medicinal chemistry to alter the physicochemical properties of a molecule, such as its solubility, stability, and ability to cross cell membranes.

One common transformation is the formation of an acetate ester. For instance, 4-iodo-2-(3-methylbut-2-en-1-yl)phenyl acetate can be synthesized by treating the parent phenol with acetic anhydride in the presence of a base like pyridine. This reaction proceeds by acylation of the hydroxyl group. The resulting ester can then be utilized in further synthetic steps, such as Heck coupling reactions, where the iodo-substituent provides a handle for carbon-carbon bond formation. For example, it has been used as a starting material in the synthesis of baccharin analogs.

The general approach to synthesizing esters and ethers from phenols is well-established. Etherification can be achieved through Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base such as sodium hydride, reacts with an alkyl halide. The choice of the alkyl halide determines the nature of the resulting ether. For the preparation of esters, reaction with acyl chlorides or anhydrides in the presence of a base is a standard procedure.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetic anhydride | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenyl acetate | Esterification |

| This compound | Alkyl halide | 4-Iodo-2-(3-methylbut-2-en-1-yl)alkoxybenzene | Etherification (Williamson) |

Synthesis of Related Mono- and Di-prenylated Iodophenols

The synthesis of prenylated phenols can be achieved through several methods, with the regioselectivity of the prenylation being a key challenge. Common methods include Friedel-Crafts-like reactions and the ortho-C-alkylation of phenoxides.

In a Friedel-Crafts-type reaction, a phenol reacts with a prenylating agent, such as prenyl bromide or prenyl alcohol, in the presence of a Lewis acid catalyst. The outcome of this reaction is highly dependent on the substrate and reaction conditions, often leading to a mixture of ortho- and para-prenylated products, as well as di-prenylated species. The electron-donating nature of the hydroxyl group directs the incoming electrophile to the ortho and para positions.

Alternatively, the direct alkylation of a phenoxide with a prenyl halide can be employed. This method can favor ortho-alkylation, particularly when the para position is blocked. However, competing O-alkylation to form the ether is a common side reaction. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation.

The synthesis of this compound itself would likely involve the iodination of 2-(3-methylbut-2-en-1-yl)phenol or the prenylation of 4-iodophenol. The direct iodination of 2-prenylphenol would likely yield a mixture of isomers, while the prenylation of 4-iodophenol could provide a more direct route to the desired product, although regioselectivity would still be a concern.

| Starting Material | Reagent | Potential Products | Key Considerations |

| 4-Iodophenol | Prenyl bromide | 4-Iodo-2-prenylphenol, 4-Iodo-2,6-diprenylphenol, 4-Iodophenoxy-3-methyl-2-butene | Regioselectivity (ortho vs. para), O- vs. C-alkylation |

| 2-Prenylphenol | Iodinating agent (e.g., I2, NIS) | 4-Iodo-2-prenylphenol, 6-Iodo-2-prenylphenol | Regioselectivity of iodination |

Development of Iodinated Flavone Precursors for Biological Exploration

Iodinated phenols are valuable precursors for the synthesis of iodinated flavones. Flavones are a class of flavonoids with a wide range of biological activities. The introduction of an iodine atom into the flavone scaffold can enhance its biological properties or provide a site for further chemical modification.

The synthesis of flavones often proceeds through the intermediacy of chalcones, which are formed by the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. To synthesize an iodinated flavone from this compound, the phenol would first need to be converted into a corresponding 2-hydroxyacetophenone derivative. This could potentially be achieved through a Fries rearrangement of the corresponding acetate ester or by direct acylation of the phenol.

Once the 2-hydroxy-5-iodo-3-prenylacetophenone is obtained, it can be condensed with a substituted benzaldehyde to form the corresponding chalcone. Subsequent oxidative cyclization of the chalcone, often using iodine in dimethyl sulfoxide (DMSO), would yield the target iodinated flavone. The iodine atom in the flavone structure can then be used in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce further diversity and explore the structure-activity relationships of these compounds.

| Precursor | Reaction Sequence | Intermediate | Final Product Class |

| This compound | 1. Acylation (e.g., Fries rearrangement) 2. Claisen-Schmidt condensation 3. Oxidative cyclization | 2-Hydroxy-5-iodo-3-prenylacetophenone, Iodinated prenylated chalcone | Iodinated Prenylated Flavones |

Construction of Biphenylamide Derivatives Incorporating Iodophenol Moieties

The iodo-substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of a new carbon-carbon bond between the iodinated phenol and a boronic acid or ester, leading to the construction of biphenyl structures.

To synthesize biphenylamide derivatives, the iodophenol can be coupled with an aminophenylboronic acid derivative. The resulting aminobiphenyl can then be acylated with a variety of carboxylic acids or their derivatives to form the final biphenylamide. Alternatively, the iodophenol could first be protected or converted to a different functional group before the coupling reaction, followed by deprotection and amidation.

These biphenylamide structures are of interest in medicinal chemistry as they can mimic or disrupt protein-protein interactions and can be designed to fit into the binding pockets of various enzymes and receptors. The prenyl group and the phenolic hydroxyl group on the starting material provide additional points for modification and can influence the biological activity and pharmacokinetic properties of the final compounds.

| Coupling Partner 1 | Coupling Partner 2 | Key Reaction | Product Scaffold |

| This compound | Aminophenylboronic acid | Suzuki Coupling | Aminobiphenyl derivative |

| Aminobiphenyl derivative | Carboxylic acid/acyl chloride | Amidation | Biphenylamide derivative |

Chemical Reactivity and Transformations of 4 Iodo 2 3 Methylbut 2 En 1 Yl Phenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group is a cornerstone of the molecule's reactivity, influencing the aromatic ring's nucleophilicity and serving as a direct site for functionalization. While its acidic proton can be readily removed by a base to form a phenoxide, the oxygen atom itself can act as a nucleophile or be targeted by oxidizing agents.

Esterification and Etherification Reactions of the Phenolic Moiety

The phenolic hydroxyl group of 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol can readily undergo esterification and etherification, two fundamental transformations for protecting the hydroxyl group or for synthesizing more complex derivatives.

Esterification: In the presence of an acid catalyst or a coupling agent, the phenol (B47542) can react with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding phenyl esters. The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This process involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to generate a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide via an SN2 reaction to form an aryl ether. A variety of alkylating agents can be employed, offering a route to a diverse range of ether derivatives. organic-chemistry.orggoogle.com Catalytic methods for the etherification of phenols have also been developed, sometimes utilizing copper or palladium catalysts to facilitate the coupling of phenols with alkyl or allyl halides. organic-chemistry.org

| Transformation | Reagents | General Conditions |

|---|---|---|

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Typically at room temperature in a suitable solvent like DCM or THF. |

| Esterification | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Often requires a base like DMAP and is run at 0 °C to room temperature. |

| Etherification (Williamson) | Base (e.g., K₂CO₃, NaH), Alkyl Halide | Reaction is heated in a polar aprotic solvent such as DMF or acetone. |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Mild conditions, typically at room temperature, allowing for inversion of stereochemistry in the alcohol. |

Oxidative Transformations and Dearomatization Strategies for Phenolic Substrates

Phenols are susceptible to oxidation, and this reactivity can be harnessed for complex molecule synthesis through oxidative dearomatization. researchgate.net This process converts the planar, aromatic phenol into a non-aromatic, three-dimensional cyclohexadienone, often creating new stereocenters and highly functionalized structures. researchgate.netnih.gov

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), are particularly effective for these transformations. thieme-connect.denih.gov The reaction mechanism for iodine(III) reagents is thought to begin with a ligand exchange between the phenol and the reagent. nih.govchemrxiv.org This is followed by either an intramolecular nucleophilic attack or the formation of a phenoxenium ion, which is then trapped by a nucleophile. nih.gov Iodine(V) reagents can also mediate these reactions, offering a pathway for the regioselective formation of ortho-quinones. thieme-connect.denih.gov

For this compound, oxidative dearomatization could proceed via several pathways. Oxidation could lead to the formation of an ortho-quinone or a para-quinol, depending on the oxidant and reaction conditions. The presence of the prenyl group at the ortho position and the iodo group at the para position would significantly influence the regioselectivity of nucleophilic attack on the dearomatized intermediate. These strategies are powerful tools in natural product synthesis for rapidly building molecular complexity from simple phenolic precursors. researchgate.net

Reactivity of the Iodine Substituent for Further Functionalization

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine substituent an excellent leaving group and a versatile handle for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation, and aryl iodides are highly reactive substrates for these transformations. libretexts.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The iodine atom in this compound makes it an ideal candidate for Suzuki coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C4 position. researchgate.net

The Sonogashira coupling is another key transformation that couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would enable the direct attachment of an alkynyl group to the aromatic ring of the title compound, leading to the formation of conjugated enynes or arylalkynes. libretexts.org The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl, making the iodo-substituted phenol highly suitable for this reaction under mild conditions. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl or Styrene derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, piperidine) | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂ / Ligand (e.g., P(o-tolyl)₃) | Et₃N, K₂CO₃ | Styrene derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | None required | Biaryl, Styrene, etc. |

Applications of Hypervalent Iodine Reagents in Phenol Transformations

The aryl iodide functionality of this compound allows it to serve as a precursor for the synthesis of hypervalent iodine(III) and iodine(V) reagents. These reagents are environmentally benign alternatives to many heavy-metal oxidants and have found broad application in organic synthesis. thieme-connect.de

Oxidation of the aryl iodide with agents like peracetic acid or sodium periodate (B1199274) can generate hypervalent iodine species such as aryl-λ³-iodanes. These compounds are powerful electrophiles and oxidizing agents. They can mediate a variety of transformations, including the aforementioned oxidative dearomatization of other phenols, oxidative cyclizations, and the transfer of functional groups to nucleophiles. For example, a hypervalent iodine reagent derived from the title compound could be used to promote the oxidation of alcohols or to facilitate the α-functionalization of ketones.

Metal-Halogen Exchange and Metal-Mediated Coupling Strategies in Aryl Halide Chemistry

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound. wikipedia.org For aryl iodides, this is most commonly achieved through lithium-halogen exchange by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.orgharvard.edu The rate of exchange is fastest for iodine compared to other halogens (I > Br > Cl). wikipedia.orgprinceton.edu

This reaction would convert the C-I bond of this compound into a C-Li bond, generating a highly nucleophilic aryllithium species. This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the C4 position. It is important to note that the acidic phenolic proton would react first with the organolithium reagent, requiring the use of at least two equivalents of the lithium reagent to achieve both deprotonation and the subsequent halogen exchange. Alternatively, the phenolic hydroxyl group could be protected prior to the exchange reaction. This strategy provides a powerful, complementary approach to cross-coupling reactions for C-C bond formation. harvard.eduthieme-connect.com

Transformations Involving the Prenyl Side Chain

The prenyl group, with its reactive double bond, is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Modifications of the Alkenyl Moiety

The double bond within the 3-methylbut-2-en-1-yl side chain is susceptible to a range of addition and oxidation reactions. For instance, electrophilic addition of halogens or hydrogen halides can lead to the saturation of the double bond and the introduction of new functional groups.

Oxidative cleavage of the alkenyl moiety can be achieved using strong oxidizing agents such as ozone or potassium permanganate, which would yield a carboxylic acid or a ketone, depending on the reaction conditions. Epoxidation of the double bond, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would form a reactive epoxide ring, which can be subsequently opened by various nucleophiles to introduce a wide array of functionalities.

Furthermore, the prenyl side chain can undergo cyclization reactions. In the presence of an acid catalyst, an intramolecular electrophilic attack of the double bond onto the electron-rich aromatic ring can occur, leading to the formation of a chromane (B1220400) ring system. This type of reaction, known as an intramolecular Prins or Friedel-Crafts type cyclization, is a common strategy in the synthesis of various natural and synthetic heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org For example, treatment of similar 2-allylphenols with iodine in water has been shown to produce 2-iodomethyl-2,3-dihydrobenzofurans. researchgate.net

| Reaction Type | Reagents | Product Type |

| Halogenation | Br₂, Cl₂ | Dihaloalkane |

| Hydrohalogenation | HBr, HCl | Haloalkane |

| Epoxidation | m-CPBA | Epoxide |

| Oxidative Cleavage | O₃, then Zn/H₂O or KMnO₄ | Ketone/Carboxylic Acid |

| Intramolecular Cyclization | Acid catalyst (e.g., BF₃·Et₂O) | Chromane derivative |

| Iodocyclization | I₂ in water | 2-Iodomethyl-2,3-dihydrobenzofuran derivative |

Rearrangement Reactions of Prenyl-Substituted Phenols

Prenyl-substituted phenols are known to undergo sigmatropic rearrangements, most notably the Claisen rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This thermally-induced pericyclic reaction involves the wikipedia.orgwikipedia.org-sigmatropic shift of the prenyl group from the oxygen atom of a precursor aryl prenyl ether to the ortho position of the aromatic ring. While this compound itself is the product of such a rearrangement, understanding this reaction is crucial to its synthesis and potential isomerization.

The aromatic Claisen rearrangement is a concerted process that proceeds through a cyclic transition state. wikipedia.orglibretexts.org The initial product is a dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol. wikipedia.orglibretexts.org The regioselectivity of the Claisen rearrangement is influenced by the substituents on the aromatic ring. Electron-donating groups can influence the direction of the rearrangement. wikipedia.org In the case of this compound, the presence of the iodo group at the para position would have directed the prenyl group to the ortho position during its synthesis via a Claisen rearrangement of a 4-iodophenyl prenyl ether.

| Rearrangement Type | Key Features | Typical Product |

| Claisen Rearrangement | wikipedia.orgwikipedia.org-Sigmatropic shift of an allyl/prenyl group from an ether linkage to the aromatic ring. | ortho-Prenylated phenol |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly electron-donating hydroxyl group. byjus.comlibretexts.orgmasterorganicchemistry.com This group directs incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the ortho position (C6) and the other ortho position (C2, already substituted) are the most likely sites for electrophilic attack. The para position (C4) is blocked by the iodine atom. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur predominantly at the C6 position. byjus.comyoutube.comlibretexts.org

The iodine atom itself can be a target for substitution, although this typically requires specific conditions. While aryl iodides are generally less reactive towards nucleophilic aromatic substitution than their chloro or fluoro counterparts, such reactions can occur, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. wikipedia.orglibretexts.orglibretexts.orgnih.govchemistrysteps.com In the case of this compound, the presence of the electron-donating hydroxyl and prenyl groups would generally disfavor nucleophilic aromatic substitution at the C4 position. However, under specific conditions, such as those involving transition metal catalysis or the formation of benzyne (B1209423) intermediates, substitution of the iodo group may be possible.

| Reaction Type | Position of Substitution | Influencing Factors |

| Electrophilic Aromatic Substitution | C6 | Activating -OH group, steric hindrance from prenyl group. |

| Nucleophilic Aromatic Substitution | C4 (substitution of Iodine) | Generally disfavored due to electron-donating groups, but possible under specific catalytic conditions. |

Spectroscopic and Advanced Analytical Characterization of 4 Iodo 2 3 Methylbut 2 En 1 Yl Phenol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol would exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group (-OH), the aromatic ring, the carbon-carbon double bond (C=C) of the prenyl group, and the carbon-iodine (C-I) bond.

The phenolic -OH group is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups. The aromatic ring would produce several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. The C=C double bond of the 3-methylbut-2-en-1-yl (prenyl) side chain would likely show a stretching vibration around 1650-1670 cm⁻¹. The presence of the iodine atom attached to the aromatic ring would result in a C-I stretching vibration, which typically appears in the far-infrared region, often below 600 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3600-3200 | Phenolic O-H | Stretching (broad) |

| 3100-3000 | Aromatic C-H | Stretching |

| 2975-2850 | Aliphatic C-H | Stretching |

| ~1665 | Alkene C=C | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1200 | Phenolic C-O | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, primarily the iodinated phenol (B47542) ring, are responsible for its UV absorption. The benzene ring itself exhibits characteristic π→π* transitions. Substitution on the ring with a hydroxyl group (an auxochrome) and an iodine atom modifies the absorption maxima (λmax) and their intensities.

The phenolic moiety is expected to show two main absorption bands. The primary band, corresponding to the π→π* transition of the aromatic system, would likely appear at a shorter wavelength, while a secondary, less intense band, also from a π→π* transition, would be observed at a longer wavelength. The presence of the iodine atom, a heavy halogen, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. The 3-methylbut-2-en-1-yl group is not expected to significantly influence the main electronic transitions of the phenolic chromophore.

Table 2: Expected Electronic Transitions for this compound

| Transition | Typical Wavelength Range (nm) | Chromophore |

|---|---|---|

| π→π* | 200-230 | Aromatic Ring |

| π→π* | 260-290 | Aromatic Ring |

X-ray Crystallography for Solid-State Molecular Structure Determination

Such a study would reveal the planarity of the phenol ring and the geometry of the prenyl side chain. It would also precisely measure the C-I, C-O, and various C-C bond lengths, which can offer insights into the electronic effects of the substituents. Furthermore, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the iodine atom, would be elucidated. This information is crucial for understanding the packing of molecules in the crystal lattice and can influence the material's physical properties.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation and isolation from reaction mixtures or natural sources.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A nonpolar stationary phase like silica (B1680970) gel is typically used, with a mobile phase consisting of a mixture of nonpolar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. The compound's retention factor (Rf) would depend on the specific solvent system used.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher-resolution method for purity assessment. A reversed-phase C18 column is a common choice for the stationary phase, with a mobile phase typically composed of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector set to a wavelength where the compound absorbs strongly.

Gas Chromatography (GC) can also be used, particularly if the compound is sufficiently volatile and thermally stable. A nonpolar or moderately polar capillary column would be employed. The retention time would be characteristic of the compound under specific conditions of temperature programming and carrier gas flow rate.

Table 3: Overview of Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, Purity check |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Purity assessment, Quantification |

Advanced Theoretical Studies and Computational Chemistry of 4 Iodo 2 3 Methylbut 2 En 1 Yl Phenol

Molecular Modeling and Conformational Analysis

Molecular modeling is a crucial first step in understanding the structure-property relationships of a flexible molecule like 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol. The presence of the 3-methylbut-2-en-1-yl (prenyl) group introduces several rotatable bonds, leading to a landscape of different possible conformations.

Conformational analysis of this compound would typically be initiated using molecular mechanics force fields to rapidly explore the potential energy surface and identify low-energy conformers. More accurate quantum chemical methods, such as Density Functional Theory (DFT), would then be employed to optimize the geometries of these initial structures and calculate their relative energies. A common and reliable method for such studies on phenolic compounds is the B3LYP functional combined with a basis set like cc-pVTZ.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its spectroscopic characteristics and chemical behavior.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these calculations can provide valuable benchmarks.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). The accuracy of these predictions for phenolic compounds is generally high, although calculating the chemical shift of the exchangeable hydroxyl proton can be challenging without explicitly modeling solvent interactions.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized molecular geometry. These theoretical spectra, often scaled by an empirical factor to account for anharmonicity and other systematic errors, are invaluable for assigning the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra. mdpi.com By calculating the energies of vertical electronic excitations from the ground state, one can predict the maximum absorption wavelengths (λmax). mdpi.com For aromatic molecules, functionals like ωB97XD have shown good accuracy. soton.ac.uk The predicted spectrum for this compound would be expected to show characteristic π→π* transitions associated with the substituted benzene (B151609) ring.

The following table presents hypothetical, yet realistic, predicted spectroscopic data for this compound, based on typical values for similar compounds calculated using DFT and TD-DFT methods.

| Spectroscopic Data | Predicted Value | Computational Method |

| ¹H NMR (δ, ppm) - OH | 4.5 - 5.5 | DFT/GIAO |

| ¹³C NMR (δ, ppm) - C-I | 85 - 95 | DFT/GIAO |

| IR (cm⁻¹) - ν(O-H) | 3550 - 3600 | DFT/B3LYP |

| IR (cm⁻¹) - ν(C=C) aromatic | 1580 - 1610 | DFT/B3LYP |

| UV-Vis (λmax, nm) | 280 - 295 | TD-DFT/ωB97XD |

Analysis of Electronic Distribution and Frontier Orbitals

The distribution of electrons within the molecule is key to its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atom and the π-system of the aromatic ring, while the hydroxyl proton and the region opposite the C-I bond (the σ-hole) would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. rdd.edu.iqedu.krd For this molecule, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, while the LUMO may have significant contributions from the aromatic ring's π* system.

The table below provides hypothetical quantum chemical parameters for this compound, calculated at the B3LYP/6-31G* level of theory, based on values for analogous phenolic compounds.

| Quantum Chemical Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity/stability |

| Dipole Moment | 2.1 D | Molecular polarity |

Investigation of Halogen Bonding Interactions in Halogenated Phenol Analogues

The iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. This occurs because the electron density around the covalently bonded iodine is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. nih.gov This positive σ-hole can interact favorably with Lewis bases (halogen bond acceptors) such as the oxygen or nitrogen atoms in other molecules. acs.org

Computational studies are essential for characterizing these interactions. High-level quantum chemical methods like MP2 or DFT functionals designed to handle non-covalent interactions (e.g., M06-2X) can be used to calculate the geometry and interaction energy of complexes formed between the iodophenol and a halogen bond acceptor. acs.org The strength of the halogen bond can be quantified, with I···O interactions typically having energies in the range of 14-18 kJ/mol. acs.org Natural Bond Orbital (NBO) analysis can further elucidate the nature of the interaction by identifying the donor-acceptor orbital interactions, typically involving the lone pair of the Lewis base donating into the σ*(C-I) antibonding orbital of the iodophenol. mdpi.com This interaction leads to a slight elongation of the C-I bond and a characteristic blue shift in its vibrational frequency. The presence of the electron-donating hydroxyl and prenyl groups on the ring would be expected to modulate the strength of the σ-hole and, consequently, the halogen bond.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The synthesis of this compound likely involves two key steps: electrophilic prenylation and electrophilic iodination of a phenol precursor.

Theoretical studies could model these reactions to determine their feasibility and regioselectivity. For instance, the Friedel-Crafts alkylation with a prenylating agent could be studied to understand why the prenyl group adds ortho to the hydroxyl group. DFT calculations can be used to locate the transition state structures for the electrophilic attack on the aromatic ring. researchgate.net The calculated activation barriers for attack at the ortho, meta, and para positions would explain the observed regioselectivity.

Similarly, the mechanism of iodination can be explored. Computational studies on phenol oxidation and dearomatization mediated by iodine reagents have shown the complexity of these processes. researchgate.net A theoretical investigation into the direct iodination of 2-prenylphenol would involve locating the transition state for the attack of an electrophilic iodine species (e.g., I⁺) on the aromatic ring. The calculated energy profile would provide insights into the reaction kinetics and thermodynamics.

In Silico Screening and Rational Design of Derivatives

The structure of this compound serves as a template for the in silico design of new derivatives with potentially enhanced biological activities. Rational drug design often employs a workflow that begins with the parent structure. nih.govbiomedpharmajournal.org

Target Identification and Binding Site Analysis: If a biological target (e.g., an enzyme or receptor) is known, its three-dimensional structure is obtained. The binding site is analyzed to identify key features for molecular recognition.

Pharmacophore Modeling: A pharmacophore model can be built based on the essential structural features of the parent compound required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and the halogen bond donor site.

Virtual Screening and Molecular Docking: A virtual library of derivatives, created by modifying the parent structure (e.g., altering the prenyl chain, changing the halogen, or adding other substituents), can be screened. Molecular docking simulations would then be used to predict the binding mode and affinity of these derivatives within the target's active site. biomedpharmajournal.org This process helps prioritize which derivatives to synthesize and test.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. biointerfaceresearch.com This early assessment helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, saving time and resources.

Through this iterative process of design, computational evaluation, and subsequent synthesis, novel derivatives of this compound with optimized properties can be developed.

Q & A

Q. What synthetic methods are commonly employed to prepare 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol?

A practical approach involves palladium-catalyzed coupling reactions. For example, prenylation of 4-iodophenol derivatives can be achieved using methyl prenyl carbonate in the presence of Pd(dba)₂ and BIPHEPHOS ligands in anhydrous methanol. This method facilitates the introduction of the 3-methylbut-2-en-1-yl group at the ortho position of the phenolic ring. Post-reaction purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) yields the target compound .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify regiochemistry and substituent orientation. For example, the prenyl group’s allylic protons resonate near δ 5.2–5.4 ppm, while phenolic -OH appears as a broad singlet .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements. Software like SHELXL refines crystallographic data to validate bond lengths and angles .

Q. How can researchers determine solubility and optimize purification protocols for this compound?

Liquid-liquid equilibrium studies using solvent systems like methyl isobutyl ketone (MIBK)-water-phenol (tested at 25–50°C) provide solubility data. For purification, flash chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 9:1 to 7:3) effectively isolates the compound. Centrifugal partition chromatography (CPC) is an alternative for polar derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

Critical parameters include:

- Catalyst System : Pd(dba)₂ with BIPHEPHOS enhances prenyl transfer efficiency. Lower catalyst loading (1–2 mol%) reduces side reactions.

- Solvent Choice : Anhydrous methanol minimizes hydrolysis of prenyl carbonate reagents.

- Temperature Control : Reactions at 60–80°C balance reaction rate and decomposition risks.

- Substrate Stoichiometry : A 1:1.2 molar ratio of 4-iodophenol to prenyl reagent maximizes conversion .

Q. What strategies address conflicting NMR data for dynamic structural features (e.g., prenyl group rotation)?

Dynamic NMR (DNMR) analysis at variable temperatures (e.g., 25–80°C) can resolve rotational barriers of the prenyl group. For ambiguous peaks, 2D techniques (COSY, NOESY) clarify coupling networks. Computational modeling (DFT) predicts stable conformers, aiding spectral interpretation .

Q. How can thermal stability and decomposition pathways be assessed for this compound?

Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition onset temperatures. Coupled with Fourier-transform infrared spectroscopy (FTIR), evolved gases (e.g., iodine or phenol derivatives) are characterized. For instance, a related iodo-phenol derivative showed decomposition at ~220°C, releasing iodine radicals detectable via FTIR .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include:

- Twinning : Common in bulky molecules; addressed by slow evaporation in mixed solvents (e.g., dichloromethane/hexane).

- Disorder : Iodo and prenyl groups may exhibit positional disorder. SHELXL refinement with restraints on bond distances and anisotropic displacement parameters improves model accuracy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

- Metabolite Interference : Perform in vitro metabolomics (e.g., LC-MS/MS) to identify active vs. inactive metabolites.

- Structural Confirmation : Re-evaluate compound purity via HPLC and HRMS to rule out degradation products .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.